Cas no 1693896-12-6 (cyclooctylmethanethiol)

cyclooctylmethanethiol 化学的及び物理的性質
名前と識別子
-
- cyclooctylmethanethiol
- SCHEMBL330549
- 1693896-12-6
- EN300-1288342
-
- インチ: 1S/C9H18S/c10-8-9-6-4-2-1-3-5-7-9/h9-10H,1-8H2
- InChIKey: KUNPJNZROAIDQN-UHFFFAOYSA-N
- ほほえんだ: SCC1CCCCCCC1
計算された属性
- せいみつぶんしりょう: 158.11292175g/mol
- どういたいしつりょう: 158.11292175g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 72.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 1Ų
- 疎水性パラメータ計算基準値(XlogP): 4
cyclooctylmethanethiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1288342-50mg |
cyclooctylmethanethiol |
1693896-12-6 | 50mg |
$707.0 | 2023-10-01 | ||
Enamine | EN300-1288342-1.0g |
cyclooctylmethanethiol |
1693896-12-6 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1288342-1000mg |
cyclooctylmethanethiol |
1693896-12-6 | 1000mg |
$842.0 | 2023-10-01 | ||
Enamine | EN300-1288342-5000mg |
cyclooctylmethanethiol |
1693896-12-6 | 5000mg |
$2443.0 | 2023-10-01 | ||
Enamine | EN300-1288342-10000mg |
cyclooctylmethanethiol |
1693896-12-6 | 10000mg |
$3622.0 | 2023-10-01 | ||
Enamine | EN300-1288342-100mg |
cyclooctylmethanethiol |
1693896-12-6 | 100mg |
$741.0 | 2023-10-01 | ||
Enamine | EN300-1288342-250mg |
cyclooctylmethanethiol |
1693896-12-6 | 250mg |
$774.0 | 2023-10-01 | ||
Enamine | EN300-1288342-500mg |
cyclooctylmethanethiol |
1693896-12-6 | 500mg |
$809.0 | 2023-10-01 | ||
Enamine | EN300-1288342-2500mg |
cyclooctylmethanethiol |
1693896-12-6 | 2500mg |
$1650.0 | 2023-10-01 |
cyclooctylmethanethiol 関連文献
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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5. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
cyclooctylmethanethiolに関する追加情報
Comprehensive Guide to Cyclooctylmethanethiol (CAS No. 1693896-12-6): Properties, Applications, and Industry Insights
Cyclooctylmethanethiol (CAS No. 1693896-12-6) is a specialized organic compound belonging to the thiol family, characterized by its unique cyclooctyl backbone and methanethiol functional group. This compound has garnered significant attention in recent years due to its versatile applications in pharmaceutical intermediates, flavor and fragrance formulations, and material science. Researchers and industry professionals frequently search for terms like "cyclooctylmethanethiol synthesis," "CAS 1693896-12-6 uses," and "thiol derivatives in organic chemistry," reflecting its growing relevance.
The molecular structure of cyclooctylmethanethiol combines an eight-membered cyclooctane ring with a sulfhydryl (-SH) group, offering distinct chemical properties such as nucleophilicity and metal-binding affinity. These traits make it invaluable in catalysis and polymer modification. Recent studies highlight its role in green chemistry initiatives, aligning with the global push for sustainable chemical processes. Keywords like "eco-friendly thiol applications" and "cyclooctylmethanethiol solubility" are trending in scientific databases, underscoring its environmental and industrial significance.
In the pharmaceutical sector, CAS 1693896-12-6 serves as a building block for drug discovery, particularly in peptide synthesis and protease inhibitor development. Its lipophilic nature enhances bioavailability, a hot topic in medicinal chemistry forums. Meanwhile, the flavor industry leverages its sulfurous aroma profile to create umami-enhancing additives, addressing consumer demand for natural flavor enhancers—a frequently searched term in food science communities.
From a synthetic chemistry perspective, cyclooctylmethanethiol exhibits remarkable stereoselectivity in asymmetric reactions, a feature explored in cutting-edge research on chiral catalysts. Laboratories often query "how to purify cyclooctylmethanethiol" or "stability under aerobic conditions," indicating practical concerns. Advanced techniques like HPLC analysis and NMR spectroscopy are commonly employed for its characterization, topics frequently discussed in analytical chemistry circles.
The compound’s material science applications include surface functionalization of nanoparticles and self-assembled monolayers (SAMs), areas gaining traction in nanotechnology research. Searches for "thiol-gold interactions" or "cyclooctylmethanethiol in nanotechnology" reflect this interdisciplinary interest. Additionally, its thermal stability makes it suitable for high-performance polymers, a niche explored in advanced manufacturing studies.
Regulatory and safety data for CAS 1693896-12-6 emphasize standard laboratory handling protocols, with no significant restrictions reported. This contrasts with other thiol compounds, making it a preferable choice for industrial-scale applications. Environmental persistence and biodegradability studies—often searched as "cyclooctylmethanethiol environmental impact"—are ongoing, aligning with REACH compliance requirements.
In summary, cyclooctylmethanethiol (CAS No. 1693896-12-6) bridges multiple scientific domains, from drug development to sustainable materials. Its structure-activity relationships and process optimization remain active research areas, as evidenced by rising queries like "scalable synthesis of cyclooctylmethanethiol." As industries prioritize multifunctional compounds, this molecule’s potential continues to expand, solidifying its role in modern chemistry.
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